3',5'-Dimethoxyacetophenone oxime is an organic compound derived from 3',5'-dimethoxyacetophenone, characterized by the presence of an oxime functional group. Its chemical formula is and it features a methoxy group at the 3' and 5' positions of the aromatic ring, contributing to its unique chemical properties. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its structural characteristics and reactivity.
Research indicates that 3',5'-dimethoxyacetophenone exhibits antioxidant properties, making it a candidate for therapeutic applications in oxidative stress-related conditions . The presence of methoxy groups enhances its ability to scavenge free radicals, potentially offering protective effects against cellular damage. Furthermore, compounds with similar structures have been investigated for their anti-inflammatory and anticancer activities, suggesting that 3',5'-dimethoxyacetophenone oxime may possess comparable biological activities.
The primary method for synthesizing 3',5'-dimethoxyacetophenone oxime involves:
This straightforward synthetic route allows for the efficient production of 3',5'-dimethoxyacetophenone oxime with relatively high yields.
3',5'-Dimethoxyacetophenone oxime serves multiple purposes in various fields:
Interaction studies involving 3',5'-dimethoxyacetophenone oxime focus on its reactivity with biological molecules and other chemical species. For instance, investigations into its antioxidant capacity often involve assessing its interactions with reactive oxygen species (ROS) and cellular components. These studies are crucial for understanding its mechanism of action and potential therapeutic benefits.
Several compounds share structural similarities with 3',5'-dimethoxyacetophenone oxime. Below is a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Methoxyacetophenone | Methoxy group at the para position | Exhibits different reactivity patterns |
| 2,4-Dimethoxyacetophenone | Two methoxy groups at different positions | Enhanced solubility in organic solvents |
| Acetophenone | No methoxy substituents | Lacks antioxidant properties |
| 3,4-Dimethoxyacetophenone | Methoxy groups at the 3 and 4 positions | Potentially more reactive due to proximity |
The presence of two methoxy groups in 3',5'-dimethoxyacetophenone oxime distinguishes it from other acetophenones by enhancing its electronic properties and reactivity patterns, particularly in biological systems.